

In-Depth Technical Guide: 2-Bromo-3,6-difluoroaniline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Bromo-3,6-difluoroaniline

Cat. No.: B13656137

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-3,6-difluoroaniline** (CAS No. 223566-63-4), a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic profile, reactivity, and established applications. By integrating field-proven insights with authoritative data, this guide serves as a practical resource for leveraging this versatile aniline derivative in complex synthetic endeavors.

Introduction: The Strategic Importance of Halogenated Anilines

Halogenated anilines are foundational scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. **2-Bromo-3,6-difluoroaniline** is a trifunctional building block, presenting three distinct reactive vectors: the nucleophilic aniline moiety, the bromine atom amenable to cross-coupling reactions, and the electron-withdrawing fluorine atoms that modulate the reactivity of

the aromatic ring. This unique combination makes it a highly valuable intermediate for the synthesis of complex heterocyclic systems and other targeted molecular architectures.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is critical for experimental design, ensuring appropriate solvent selection, reaction temperature control, and purification strategies.

Property	Value	Source
CAS Number	223566-63-4	
Molecular Formula	C ₆ H ₄ BrF ₂ N	
Molecular Weight	208.01 g/mol	
Appearance	Off-white to light brown crystalline powder	
Melting Point	35 - 39 °C	
Boiling Point	Not specified (likely decomposes)	
Purity	≥98% (typical commercial grade)	
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water.	

Structural Elucidation: Spectroscopic Profile

Characterization of **2-Bromo-3,6-difluoroaniline** relies on a combination of standard spectroscopic techniques. The data presented below represents typical values and may vary slightly based on solvent and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is characterized by two multiplets in the aromatic region, corresponding to the two protons on the phenyl ring. The coupling patterns are influenced by both neighboring protons and fluorine atoms.
- ^{13}C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, F, NH_2).
- ^{19}F NMR: The fluorine NMR is a critical tool for confirming the structure, typically showing two distinct resonances for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS)

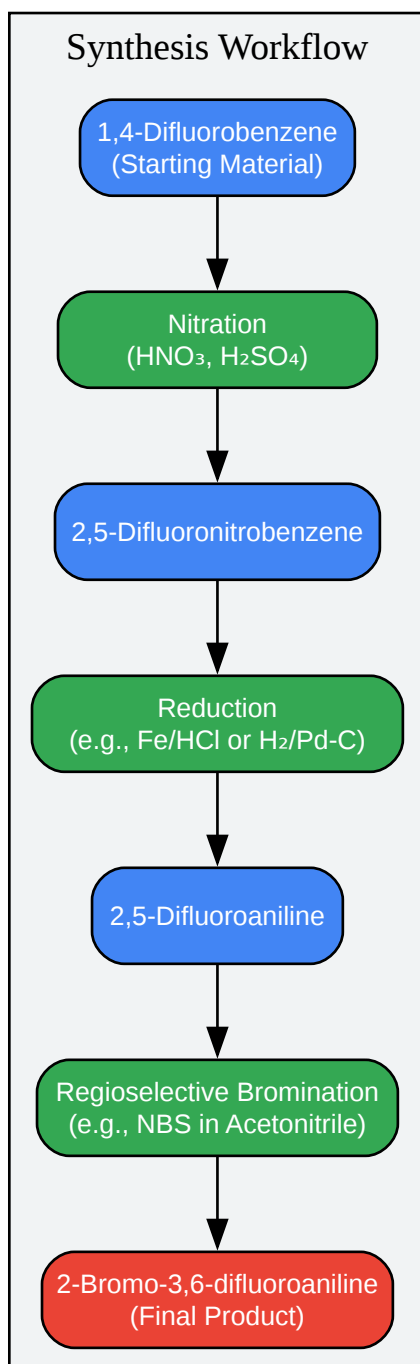
Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom results in a characteristic isotopic pattern (^{79}Br and ^{81}Br in ~1:1 ratio), leading to two major peaks in the mass spectrum at m/z 207 and 209, corresponding to $[\text{M}]^+$ and $[\text{M}+2]^+$ respectively.

Synthesis and Reactivity Profile

The synthetic utility of **2-Bromo-3,6-difluoroaniline** stems from the orthogonal reactivity of its functional groups.

Representative Synthesis Workflow

A common synthetic route involves the selective bromination of a difluoroaniline precursor. The choice of brominating agent and reaction conditions is critical to control regioselectivity and maximize yield.

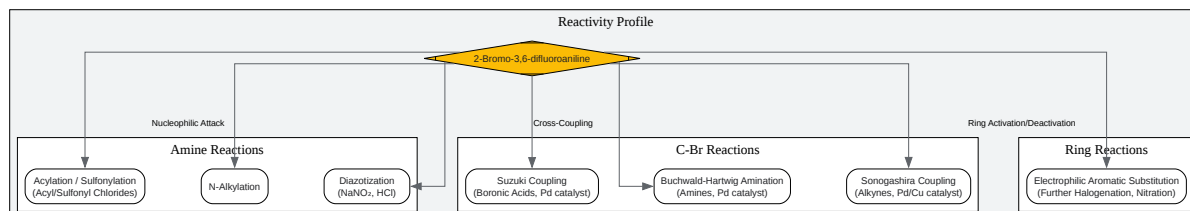


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Caption: General workflow for the synthesis of **2-Bromo-3,6-difluoroaniline**.

Key Reaction Pathways

The aniline nitrogen, the bromo substituent, and the activated aromatic ring provide three primary sites for further chemical modification.



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Caption: Key reaction pathways for **2-Bromo-3,6-difluoroaniline**.

- **Reactions at the Amine Group:** The primary amine is a versatile nucleophile, readily undergoing acylation, sulfonylation, and alkylation. It can also be converted to a diazonium salt, which is a gateway to a wide array of other functionalities via Sandmeyer-type reactions.
- **Palladium-Catalyzed Cross-Coupling:** The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, providing a powerful method for constructing complex molecular frameworks.
- **Electrophilic Aromatic Substitution:** The fluorine and amino groups direct the regioselectivity of further electrophilic substitution on the aromatic ring, although the overall reactivity is modulated by the interplay of activating (NH₂) and deactivating (F, Br) substituents.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from **2-Bromo-3,6-difluoroaniline** are prevalent in numerous biologically active compounds and advanced materials. Its utility has been demonstrated in the synthesis of:

- **Kinase Inhibitors:** The aniline scaffold is a common feature in many ATP-competitive kinase inhibitors. Derivatization of **2-Bromo-3,6-difluoroaniline** allows for the systematic exploration of the chemical space around the hinge-binding region of various kinases.
- **Agrochemicals:** The strategic placement of fluorine atoms can enhance the efficacy and metabolic stability of herbicides and pesticides.
- **Organic Electronics:** Fluorinated aromatic compounds are of interest in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their unique electronic properties and stability.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **2-Bromo-3,6-difluoroaniline**.

- **Hazard Identification:** The compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work in a well-ventilated area, preferably within a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

References

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

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